molecular formula C23H34BN5O4 B15355087 (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide

(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide

Cat. No.: B15355087
M. Wt: 455.4 g/mol
InChI Key: GIOVXWGJMLHUGH-PCPMBENGSA-N
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Description

(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes a pinanediol ester and a pyrrolidinyl nicotinamide moiety. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide typically involves multiple steps, starting with the preparation of the pinanediol ester and the pyrrolidinyl nicotinamide components. The pinanediol ester can be synthesized through esterification reactions involving pinanediol and appropriate carboxylic acids under acidic conditions. The pyrrolidinyl nicotinamide moiety is often prepared via amide bond formation between pyrrolidine and nicotinic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Nicotinamide apart from similar compounds is its unique combination of the pinanediol ester and pyrrolidinyl nicotinamide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H34BN5O4

Molecular Weight

455.4 g/mol

IUPAC Name

6-hydrazinyl-N-[(2R)-1-oxo-1-[(2R)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]propan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C23H34BN5O4/c1-13(27-20(30)14-7-8-19(28-25)26-12-14)21(31)29-9-5-6-18(29)24-32-17-11-15-10-16(22(15,2)3)23(17,4)33-24/h7-8,12-13,15-18H,5-6,9-11,25H2,1-4H3,(H,26,28)(H,27,30)/t13-,15-,16-,17+,18+,23-/m1/s1

InChI Key

GIOVXWGJMLHUGH-PCPMBENGSA-N

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H]4CCCN4C(=O)[C@@H](C)NC(=O)C5=CN=C(C=C5)NN

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C(C)NC(=O)C5=CN=C(C=C5)NN

Origin of Product

United States

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